2-Butyne-1,4-diol-13C4
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Overview
Description
2-Butyne-1,4-diol-13C4: is an isotopically labeled variant of 2-Butyne-1,4-diol, an organic compound that is both an alkyne and a diol. The compound has the molecular formula C₄H₆O₂ and is characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol is based on the work of Reppe et al. and involves the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction can be represented as follows:
2CH2O+HC≡CH→HOCH2–C≡C–CH2OH
This reversible reaction proceeds through propargyl alcohol, 2-propyn-1-ol, which remains largely on the catalyst and only partially enters the solution .
Industrial Production Methods: The industrial production of 2-Butyne-1,4-diol involves the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol using nickel or palladium catalysts . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Butyne-1,4-diol is sensitive to oxidation.
Reduction: The compound undergoes selective hydrogenation to form 1,4-Butanediol.
Substitution: Substitution of the hydroxyl groups follows a similar pattern to other diols.
Common Reagents and Conditions:
Oxidation: Various oxidizing agents can be used, including oxygen and peroxides.
Reduction: Nickel or palladium catalysts are commonly used for hydrogenation.
Substitution: Halogens such as chlorine, bromine, and iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of acidic solutions.
Reduction: Formation of 1,4-Butanediol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 2-Butyne-1,4-diol is extensively used in cycloaddition reactions, such as the homologation method for the preparation of substituted acenes . It is also used in the total synthesis of complex natural products like (−)-isolaurallene and (−)-amphidinolide P .
Biology and Medicine: The compound is a major raw material used in the synthesis of vitamin B6 . It is also used in the manufacture of certain antiepileptic drugs and pesticides .
Industry: 2-Butyne-1,4-diol is used in the production of polyurethanes, synthetic resins, and plasticizers . It is also used as a corrosion inhibitor and in textile additives .
Mechanism of Action
The mechanism of action of 2-Butyne-1,4-diol involves its ability to undergo selective hydrogenation. This process affects the ratio between the hydrogenation rates of the triple and double bonds of the compound .
Comparison with Similar Compounds
1,4-Butynediol: An isomer with similar properties and applications.
2-Butene-1,4-diol: A hydrogenated derivative used in similar industrial applications.
Uniqueness: 2-Butyne-1,4-diol is unique due to its ability to undergo selective hydrogenation to form valuable intermediates like 1,4-Butanediol and 2-Butene-1,4-diol . Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry.
Properties
Molecular Formula |
C4H6O2 |
---|---|
Molecular Weight |
90.060 g/mol |
IUPAC Name |
(1,2,3,4-13C4)but-2-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1 |
InChI Key |
DLDJFQGPPSQZKI-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH2]([13C]#[13C][13CH2]O)O |
Canonical SMILES |
C(C#CCO)O |
Origin of Product |
United States |
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